molecular formula C10H11Cl2NO B14264222 N-(2,4-Dichloro-3-methylphenyl)-N-methylacetamide CAS No. 160646-85-5

N-(2,4-Dichloro-3-methylphenyl)-N-methylacetamide

Cat. No.: B14264222
CAS No.: 160646-85-5
M. Wt: 232.10 g/mol
InChI Key: SXJIFLJFNSAIAH-UHFFFAOYSA-N
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Description

N-(2,4-Dichloro-3-methylphenyl)-N-methylacetamide is a chemical compound characterized by the presence of dichloro and methyl groups attached to a phenyl ring, along with an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dichloro-3-methylphenyl)-N-methylacetamide typically involves the reaction of 2,4-dichloro-3-methylaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes acetylation to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Anhydrous conditions using solvents like dichloromethane or toluene

    Catalyst/Base: Pyridine or triethylamine

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dichloro-3-methylphenyl)-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The dichloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions

    Substitution: Amines, thiols; solvents like ethanol or methanol

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Substituted amides, thiol derivatives

Scientific Research Applications

N-(2,4-Dichloro-3-methylphenyl)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new compounds with potential pharmaceutical or agrochemical applications.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties. It may also be used in the study of enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases or conditions.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,4-Dichloro-3-methylphenyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dichloro-3-methylphenyl)amine hydrochloride
  • N-(2,4-Dichloro-3-methylphenyl)-4-nitrobenzamide
  • N-(2,4-Dichloro-3-methylphenyl)-2,2-diphenylacetamide

Uniqueness

N-(2,4-Dichloro-3-methylphenyl)-N-methylacetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties

Properties

CAS No.

160646-85-5

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

N-(2,4-dichloro-3-methylphenyl)-N-methylacetamide

InChI

InChI=1S/C10H11Cl2NO/c1-6-8(11)4-5-9(10(6)12)13(3)7(2)14/h4-5H,1-3H3

InChI Key

SXJIFLJFNSAIAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)N(C)C(=O)C)Cl

Origin of Product

United States

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